Apricoxib
Overview
Description
Apricoxib is a novel, selective COX-2 inhibitor . It has been used in trials studying the treatment and prevention of Lung Cancer, Breast Cancer, Pancreatic Cancer, Non Small Cell Lung Cancer, and Metastatic Pancreatic Cancer .
Synthesis Analysis
An efficient synthesis of apricoxib was developed using copper catalyzed homoallylic ketone formation from methyl 4-ethoxybenzoate followed by ozonolysis to an aldehyde, and condensation with sulfanilamide .Molecular Structure Analysis
Apricoxib has a molecular formula of C19H20N2O3S . Its average mass is 356.439 Da and its monoisotopic mass is 356.119476 Da .Chemical Reactions Analysis
Apricoxib is a COX-2 inhibitor which is intended to improve standard therapy response in molecularly-defined models of pancreatic cancer . It has shown significant antitumor effects in xenograft models of lung and colorectal cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of Apricoxib include a density of 1.2±0.1 g/cm3, boiling point of 555.3±60.0 °C at 760 mmHg, and a flash point of 289.6±32.9 °C . It also has a molar refractivity of 99.1±0.5 cm3 and a polar surface area of 83 Å2 .Scientific Research Applications
Combination Therapies
Apricoxib has been investigated in combination with other cancer therapies, showing potential in enhancing treatment efficacy. A study explored the combination of apricoxib with erlotinib in advanced non-small cell lung cancer, aiming to determine the maximum tolerated dose and the recommended phase II dose based on changes in urinary prostaglandin E2 metabolite (PGE-M), indicating its role in pharmacokinetic and pharmacodynamic studies (Reckamp et al., 2011). Another study highlighted the reversal of epithelial-mesenchymal transition (EMT), suggesting that apricoxib's mechanism of action may involve sensitizing carcinoma cells to COX-2 inhibition, thus improving antitumor activity (Kirane et al., 2012).
Anticancer Mechanisms
Apricoxib's anticancer mechanisms have been a focus of research, indicating its multifaceted role in inhibiting tumor growth. Preclinical studies have shown that apricoxib directly inhibits tumor cell proliferation and survival, in addition to its COX-2 inhibitory activity. It has demonstrated significant antitumor activity as a single agent and in combination with standard-of-care drugs, affecting tumor cell-autonomous functions and the tumor-host relationship (Burrows, 2011). This includes inhibition of tumor proliferation and survival, normalization of tumor vasculature, and reversal of EMT.
Effects on Cellular Processes
Research into the effects of apricoxib on specific cellular processes, such as EMT, provides insight into its potential therapeutic benefits. The combination of apricoxib with IL-27 was found to enhance inhibition of EMT in human lung cancer cells through a STAT1 dominant pathway, indicating a novel approach to modulating the tumor microenvironment and inhibiting cancer progression (Lee et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMITOKKUMVWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173502 | |
Record name | Apricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apricoxib | |
CAS RN |
197904-84-0 | |
Record name | Apricoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apricoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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